molecular formula C9H10BrNO2 B13979846 Methyl 5-bromo-4,6-dimethylnicotinate

Methyl 5-bromo-4,6-dimethylnicotinate

Cat. No.: B13979846
M. Wt: 244.08 g/mol
InChI Key: RHMACOFOSAMNHB-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4,6-dimethylnicotinate is a chemical compound with the molecular formula C9H10BrNO2. It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 5th position and methyl groups at the 4th and 6th positions on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-4,6-dimethylnicotinate typically involves the bromination of 4,6-dimethylnicotinic acid followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 5th position. The resulting brominated product is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-4,6-dimethylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 5-bromo-4,6-dimethylnicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules that target specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4,6-dimethylnicotinate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: Methyl 5-bromo-4,6-dimethylnicotinate is unique due to the specific positioning of the bromine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .

Biological Activity

Methyl 5-bromo-4,6-dimethylnicotinate (MBDMN) is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom at the 5-position and two methyl groups at the 4 and 6 positions of the nicotinic acid framework. The synthesis typically involves the bromination of 4,6-dimethylnicotinic acid, followed by esterification with methanol.

Synthesis Overview:

  • Bromination : The compound is synthesized through bromination of 4,6-dimethylnicotinic acid using N-bromosuccinimide (NBS) in a suitable solvent.
  • Esterification : The resulting acid is then treated with methanol in the presence of an acid catalyst to yield MBDMN.

Antiviral Properties

Recent studies have highlighted the antiviral potential of MBDMN, particularly against viral targets such as SARS-CoV-2. In vitro assays demonstrated that MBDMN exhibits significant inhibitory activity against viral replication.

  • Inhibition Assays : Compounds similar to MBDMN showed IC50 values in the nanomolar range against viral proteases, indicating strong antiviral properties. For example, derivatives were reported with IC50 values ranging from 40 nM to 53 nM against SARS-CoV-2 main protease (M pro) .

Antioxidant Activity

MBDMN has also been evaluated for its antioxidant capabilities. The presence of multiple methyl groups in its structure may contribute to its ability to scavenge free radicals.

  • DPPH Assay : In antioxidant assays such as the DPPH radical scavenging test, MBDMN demonstrated a notable capacity to reduce oxidative stress, which is crucial for preventing cellular damage .

Case Studies and Research Findings

  • Antiviral Efficacy Against SARS-CoV-2 :
    • A study investigated various nicotinate derivatives, including MBDMN, revealing that certain modifications enhanced their antiviral activity significantly .
    • The mechanism of action was linked to the inhibition of viral proteases necessary for viral replication.
  • Cytotoxicity Assessments :
    • In cytotoxicity tests conducted on VeroE6 cells, MBDMN exhibited low toxicity at concentrations up to 10 µM, suggesting a favorable safety profile for further development .
  • Comparative Studies :
    • Comparative studies with other nicotinic derivatives indicated that while some compounds had superior antiviral activity, MBDMN maintained competitive efficacy with lower cytotoxicity .

Data Table: Biological Activity Summary

PropertyValue/Observation
Chemical Formula C9H10BrN
IC50 (SARS-CoV-2 M pro) ~40-53 nM
Antioxidant Activity Significant in DPPH assay
Cytotoxicity (VeroE6) No cytotoxicity at ≤10 µM

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 5-bromo-4,6-dimethylpyridine-3-carboxylate

InChI

InChI=1S/C9H10BrNO2/c1-5-7(9(12)13-3)4-11-6(2)8(5)10/h4H,1-3H3

InChI Key

RHMACOFOSAMNHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1C(=O)OC)C)Br

Origin of Product

United States

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